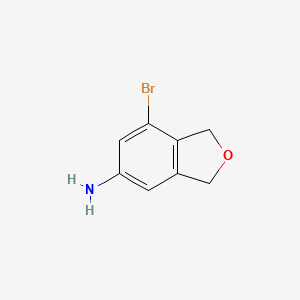

7-Bromo-1,3-dihydro-2-benzofuran-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-1,3-dihydro-2-benzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine typically involves the bromination of 1,3-dihydro-2-benzofuran followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to enhance efficiency and reduce by-products .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-1,3-dihydro-2-benzofuran-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce benzofuran oxides .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Bromo-2,3-dihydro-1-benzofuran-4-amine

- Benzofuran carbohydrazide

- Psoralen

Uniqueness

7-Bromo-1,3-dihydro-2-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and amine groups make it a versatile intermediate for further chemical modifications, enhancing its potential for various applications .

Biologische Aktivität

7-Bromo-1,3-dihydro-2-benzofuran-5-amine is a compound of interest due to its potential biological activities. It belongs to the benzofuran family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects. This article reviews the biological activity of this compound based on available literature, including synthesis pathways, biological assays, structure-activity relationships (SAR), and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of benzofuran derivatives followed by amination reactions. The presence of the bromine atom at the 7-position is crucial for enhancing the compound's biological activity. Structural modifications at various positions on the benzofuran ring can significantly influence its pharmacological properties.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

| Bacillus subtilis | 4 µM |

| Salmonella typhi | 8 µM |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition is critical in managing conditions like arthritis and other inflammatory diseases. The compound's anti-inflammatory effects were evaluated using various cell lines and animal models, demonstrating a dose-dependent response in reducing inflammation markers .

Analgesic Effects

The analgesic potential of this compound has been highlighted in studies involving neuropathic pain models. In particular, it has been shown to act as a selective cannabinoid receptor 2 (CB2) agonist, which plays a role in pain modulation without affecting locomotor behavior. This selectivity is beneficial for minimizing side effects commonly associated with non-selective analgesics .

Case Studies

Several case studies have explored the therapeutic applications of benzofuran derivatives:

- Neuropathic Pain Model : In a study using rats with spinal nerve ligation-induced neuropathy, administration of this compound resulted in significant pain relief compared to control groups. The analgesic effect was reversed by CB2 antagonists, confirming its mechanism of action .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzofuran derivatives against resistant bacterial strains. The findings indicated that this compound had superior efficacy against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives reveals that substitutions at specific positions can enhance or diminish biological activity:

- Position 4 : Halogen or hydroxyl groups increase antimicrobial potency.

- Position 5 : Substituents that are electron-withdrawing generally enhance anti-inflammatory properties.

These insights guide further modifications to optimize the therapeutic profile of compounds based on their structural characteristics .

Eigenschaften

Molekularformel |

C8H8BrNO |

|---|---|

Molekulargewicht |

214.06 g/mol |

IUPAC-Name |

7-bromo-1,3-dihydro-2-benzofuran-5-amine |

InChI |

InChI=1S/C8H8BrNO/c9-8-2-6(10)1-5-3-11-4-7(5)8/h1-2H,3-4,10H2 |

InChI-Schlüssel |

IAXJKCXEMRMMBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(CO1)C(=CC(=C2)N)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.